An In-depth Technical Guide to Doramectin Monosaccharide: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Doramectin Monosaccharide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin (B1670889) monosaccharide, a key derivative of the potent anthelmintic doramectin, presents a unique profile of biological activity, distinct from its parent compound. This technical guide provides a comprehensive overview of the chemical structure, and the physical and chemical properties of doramectin monosaccharide. It details experimental protocols for its preparation and analysis and explores its known biological effects, particularly its potent inhibition of nematode larval development. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of parasitology, medicinal chemistry, and veterinary drug development.
Introduction
Doramectin, a member of the avermectin (B7782182) class of macrocyclic lactones, is a widely used veterinary drug renowned for its broad-spectrum antiparasitic activity.[1] Doramectin monosaccharide is an acid degradation product of doramectin, resulting from the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[2][3] Unlike doramectin, which induces paralysis in nematodes and arthropods by potentiating glutamate- and GABA-gated chloride channels, doramectin monosaccharide is devoid of this paralytic activity.[3][4] However, it exhibits potent inhibitory effects on nematode larval development, suggesting a distinct mechanism of action and highlighting its potential as a subject for further investigation in the development of novel anthelmintic strategies.[2][3]
Chemical Structure and Properties
The chemical structure of doramectin monosaccharide is characterized by the absence of the terminal L-oleandrose unit present in doramectin. Its formal chemical name is 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a.[5]
Table 1: Chemical and Physical Properties of Doramectin Monosaccharide
| Property | Value | Reference(s) |
| Molecular Formula | C43H62O11 | [5][6] |
| Molecular Weight | 754.95 g/mol | [] |
| CAS Number | 165108-44-1 | [5][6] |
| Appearance | White to Off-white Solid | |
| Melting Point | >153°C (decomposition) | [2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO | [3] |
| Purity | Typically >95% by HPLC | [3][5] |
| Storage Temperature | -20°C | [6] |
Experimental Protocols
Synthesis of Doramectin Monosaccharide via Acid Hydrolysis of Doramectin
Doramectin monosaccharide is prepared by the selective acid-catalyzed hydrolysis of the terminal disaccharide of doramectin. While specific, detailed protocols are not extensively published, the following general procedure can be adapted.
Principle: Mild acid hydrolysis cleaves the glycosidic bond of the terminal oleandrose sugar from the doramectin molecule.
Workflow for Acid Hydrolysis of Doramectin:
Caption: Workflow for the synthesis of doramectin monosaccharide.
Reagents and Equipment:
-
Doramectin
-
Methanol
-
Sulfuric acid (or another suitable acid)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware
-
Stirring plate and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve doramectin in methanol.
-
Add a catalytic amount of sulfuric acid (the exact concentration and volume should be optimized to favor the formation of the monosaccharide over the aglycone).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to gentle heating) and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction has reached the desired conversion, neutralize the acid with a sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the doramectin monosaccharide.
Analytical Methods
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of doramectin monosaccharide.
Suggested HPLC Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
For more sensitive and selective analysis, particularly in complex matrices, LC-MS/MS is the method of choice. Methods developed for doramectin can serve as a starting point for the development of a validated assay for its monosaccharide.[8][9][10][11][12]
Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS analysis of doramectin monosaccharide.
Key Considerations for Method Development:
-
Sample Preparation: A simple protein precipitation with acetonitrile followed by a clean-up step is often sufficient for plasma or tissue samples.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) can provide faster analysis times and better resolution.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for avermectins.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, requiring the selection of appropriate precursor and product ions for doramectin monosaccharide.
Biological Activity and Mechanism of Action
The primary biological activity of doramectin monosaccharide is the potent inhibition of nematode larval development.[2][3] This is in stark contrast to its parent compound, doramectin, which exerts its anthelmintic effect through the potentiation of glutamate- and GABA-gated chloride channels, leading to flaccid paralysis of the parasites.[4] Doramectin monosaccharide's lack of paralytic activity indicates a different molecular target and mechanism of action.[3]
While the precise signaling pathway for doramectin monosaccharide's effect on larval development has not been fully elucidated, it is hypothesized to interfere with essential developmental processes in the nematode larvae.
Proposed Logical Relationship of Biological Activity:
Caption: Contrasting mechanisms of doramectin and its monosaccharide.
Further research is required to identify the specific molecular targets of doramectin monosaccharide and the signaling pathways it modulates to inhibit larval development. This could involve techniques such as target-based screening, genetic studies with model organisms like Caenorhabditis elegans, and proteomic or transcriptomic analyses of treated nematode larvae.
Conclusion
Doramectin monosaccharide is a significant derivative of doramectin with a distinct biological profile. Its potent inhibitory effect on nematode larval development, coupled with its lack of paralytic activity, makes it an intriguing molecule for the study of novel anthelmintic mechanisms. This technical guide has provided a summary of its chemical structure, properties, and methods for its synthesis and analysis. The elucidation of its precise mechanism of action remains a key area for future research and could pave the way for the development of new and effective strategies for parasite control.
References
- 1. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doramectin monosaccharide | 165108-44-1 [amp.chemicalbook.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. 美国GlpBio - Doramectin monosaccharide | Cas# 165108-44-1 [glpbio.cn]
- 5. Doramectin monosaccharide | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Doramectin monosaccharide - Immunomart [immunomart.com]
- 8. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs, abamectin, doramectin, emamectin, eprinomectin, ivermectin, moxidectin and selamectin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
